molecular formula C19H22N4O3S B2409932 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714225-60-2

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide

Cat. No.: B2409932
CAS No.: 714225-60-2
M. Wt: 386.47
InChI Key: TYNJXTDUBRRECI-UHFFFAOYSA-N
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Description

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Imaging Applications

One aspect of the research on related quinoxalin-2-yl compounds involves their utility in fluorescent imaging. Studies have shown that certain analogues of quinoxalin-2-yl compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, making them potential candidates for Zn(II) imaging. These compounds, while generally weakly or non-fluorescent in solution, can form fluorescent complexes with Zn(II), with variations in fluorescence depending on the specific substitution pattern on the quinoxaline moiety. This indicates a potential application for N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide in the development of novel fluorescent probes for metal ions in biological systems (M. Kimber et al., 2003).

Synthesis and Characterization

Research into the synthesis and characterization of quinoxalin-2-yl derivatives has led to the development of compounds with potential biological activity. For instance, the synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides has been explored, with these compounds exhibiting significant in vitro antiproliferative activity against breast cancer cell lines. This demonstrates the compound's relevance in the synthesis of bioactive molecules with potential therapeutic applications (A. Sunil Kumar et al., 2019).

Anticancer and Antimicrobial Activities

The anticancer and antimicrobial potentials of quinoxalin-2-yl derivatives have also been a focus of research. Synthesized quinazoline sulfonamide derivatives have shown considerable in vitro antiproliferative activity against cancer cell lines and antimicrobial activity against bacterial strains. These findings highlight the potential of this compound and its analogues in the development of new anticancer and antimicrobial agents (A. Sunil Kumar et al., 2019).

Electroanalytical Studies

The electroanalytical properties of related sulfonamide compounds have been investigated, providing insights into their chemical behavior and potential applications in analytical chemistry. These studies have explored the voltammetric behavior of quinoxalin-2-yl sulfonamide derivatives, suggesting their utility in the development of analytical methods for the detection and quantification of similar compounds (A. Abelairas et al., 1994).

Neuroprotective Effects

Additionally, analogues of quinoxalin-2-yl compounds have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia. For example, NBQX, an analogue with a related structure, has shown potency in protecting against global ischemia, underscoring the potential therapeutic benefits of this compound in neurological conditions (M. Sheardown et al., 1990).

Properties

IUPAC Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-7-5-8-15(13-14)27(24,25)23-19-18(20-11-6-12-26-2)21-16-9-3-4-10-17(16)22-19/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNJXTDUBRRECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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